An In-depth Technical Guide to 1,2-Dilauroyl-sn-glycerol: Biochemical and Physical Properties
An In-depth Technical Guide to 1,2-Dilauroyl-sn-glycerol: Biochemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core biochemical and physical properties of 1,2-Dilauroyl-sn-glycerol (DLG). It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and lipid-based research. This document includes quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.
Core Physical and Chemical Properties
1,2-Dilauroyl-sn-glycerol is a saturated diacylglycerol (DAG) composed of a glycerol backbone with lauric acid (a 12-carbon saturated fatty acid) esterified at the sn-1 and sn-2 positions. Its defined structure and amphiphilic nature make it a valuable tool in various biochemical and biophysical studies.
Table 1: Physical and Chemical Properties of 1,2-Dilauroyl-sn-glycerol
| Property | Value | Source(s) |
| Molecular Formula | C27H52O5 | [1][2][3] |
| Molecular Weight | 456.70 g/mol | [1][2][4] |
| Appearance | Crystalline Solid | [1] |
| Melting Point | ~47 °C to 56 °C | [1][5] |
| Boiling Point | 531.0 ± 17.0 °C at 760 mmHg | [1] |
| Density | 0.953 ± 0.06 g/cm³ | [1] |
| Purity | >98% | [2][3][4] |
| Storage Temperature | -20°C | [1][2] |
| Stability | ≥ 4 years at -20°C | [2] |
Table 2: Solubility of 1,2-Dilauroyl-sn-glycerol
| Solvent | Solubility | Source(s) |
| Dimethylformamide (DMF) | 20 mg/mL | [2] |
| Dimethyl sulfoxide (DMSO) | 7 mg/mL | [2] |
| Ethanol | 30 mg/mL | [2] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 0.25 mg/mL | [2] |
| Chloroform | Soluble |
Biochemical Properties and Role in Cellular Signaling
1,2-Dilauroyl-sn-glycerol is a biologically significant molecule that functions as a second messenger in cellular signaling pathways. As a diacylglycerol, it is a key activator of Protein Kinase C (PKC).[1][4]
In cells, diacylglycerols like DLG are typically generated through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC).[1][5] The resulting DLG remains in the cell membrane, where it recruits and activates PKC. Activated PKC then phosphorylates a wide range of downstream protein substrates, leading to the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis.[6]
Due to its defined chemical structure, 1,2-Dilauroyl-sn-glycerol is frequently used in in vitro studies to directly activate PKC and investigate its downstream effects, bypassing the need for receptor-mediated PLC activation.
Signaling Pathway Diagram
Caption: Canonical signaling pathway of Protein Kinase C (PKC) activation by 1,2-Dilauroyl-sn-glycerol.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving 1,2-Dilauroyl-sn-glycerol.
Preparation of Liposomes Containing 1,2-Dilauroyl-sn-glycerol by the Thin-Film Hydration Method
This protocol describes the preparation of unilamellar vesicles (liposomes) incorporating 1,2-Dilauroyl-sn-glycerol.
Materials:
-
1,2-Dilauroyl-sn-glycerol (DLG)
-
Primary phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)
-
Chloroform
-
Hydration buffer (e.g., phosphate-buffered saline, PBS)
-
Round-bottom flask
-
Rotary evaporator
-
Nitrogen or argon gas
-
Bath sonicator
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amounts of DLG and the primary phospholipid in chloroform in a round-bottom flask.
-
Evaporate the solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.
-
Further dry the film under a stream of nitrogen or argon gas, followed by desiccation under vacuum for at least 1 hour to remove residual solvent.[2]
-
-
Hydration:
-
Add the hydration buffer to the flask containing the lipid film. The temperature of the buffer should be above the phase transition temperature of the lipids.
-
Agitate the flask by vortexing or swirling to hydrate the lipid film, resulting in a milky suspension of multilamellar vesicles (MLVs).[7]
-
-
Extrusion:
-
Assemble the liposome extruder with the desired polycarbonate membrane.
-
Pass the MLV suspension through the extruder multiple times (typically 10-20 passes) to form a translucent suspension of unilamellar vesicles of a defined size.[3]
-
Experimental Workflow for Liposome Preparation
Caption: Workflow for the preparation of unilamellar liposomes using the thin-film hydration and extrusion method.
In Vitro Protein Kinase C (PKC) Activity Assay
This protocol outlines a general method for measuring the activity of PKC using 1,2-Dilauroyl-sn-glycerol as an activator. This assay is based on the transfer of the γ-phosphate from [γ-³²P]ATP to a specific peptide substrate.
Materials:
-
Purified PKC isoform
-
1,2-Dilauroyl-sn-glycerol (DLG)
-
Phosphatidylserine (PS)
-
PKC substrate peptide
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Preparation of Lipid Vesicles:
-
Prepare lipid vesicles containing DLG and PS by the thin-film hydration method as described in Protocol 3.1, followed by sonication to form small unilamellar vesicles.[8]
-
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the assay buffer, prepared lipid vesicles, PKC substrate peptide, and the purified PKC enzyme.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes).[8]
-
-
Stopping the Reaction and Quantification:
-
Stop the reaction by spotting an aliquot of the mixture onto a P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[8]
-
Quantify the incorporated radioactivity on the P81 paper using a scintillation counter to determine PKC activity.
-
Experimental Workflow for In Vitro PKC Assay
Caption: Workflow for a radioactive in vitro Protein Kinase C (PKC) activity assay.
Determination of Critical Micelle Concentration (CMC)
Materials:
-
1,2-Dilauroyl-sn-glycerol (DLG)
-
Deionized water or appropriate buffer
-
Tensiometer
Procedure:
-
Prepare a series of DLG solutions of varying concentrations in deionized water or buffer.
-
Measure the surface tension of each solution using a tensiometer.
-
Plot the surface tension as a function of the logarithm of the DLG concentration.
-
The CMC is the concentration at which a sharp break in the curve is observed. Below the CMC, the surface tension decreases significantly with increasing DLG concentration. Above the CMC, the surface tension remains relatively constant.[9]
Conclusion
1,2-Dilauroyl-sn-glycerol is a well-characterized diacylglycerol with defined physical, chemical, and biochemical properties. Its ability to activate Protein Kinase C makes it an invaluable tool for research in cellular signaling. The data and protocols provided in this technical guide offer a solid foundation for scientists and researchers working with this important lipid molecule.
References
- 1. 1,2-Dilauroyl-sn-glycerol - Echelon Biosciences [echelon-inc.com]
- 2. benchchem.com [benchchem.com]
- 3. Liposomes: Protocol [inanobotdresden.github.io]
- 4. benchchem.com [benchchem.com]
- 5. amsbio.com [amsbio.com]
- 6. Rapid Determination of Surfactant Critical Micelle Concentrations Using Pressure-Driven Flow with Capillary Electrophoresis Instrumentation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Critical micelle concentration - Wikipedia [en.wikipedia.org]
